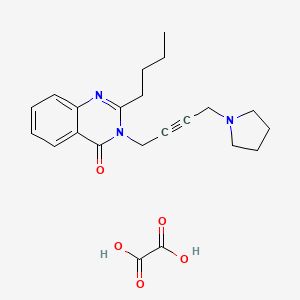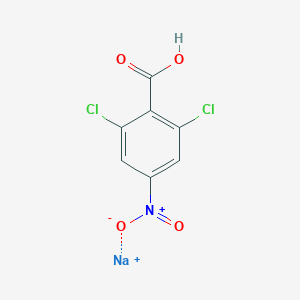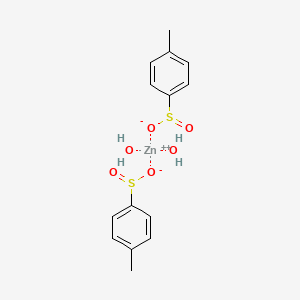
zinc;4-methylbenzenesulfinate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-methylbenzenesulfinate;dihydrate is a compound that consists of zinc ions coordinated with 4-methylbenzenesulfinate ligands and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methylbenzenesulfinate;dihydrate typically involves the reaction of zinc salts with 4-methylbenzenesulfinic acid in the presence of water. One common method is to dissolve zinc chloride in water and then add 4-methylbenzenesulfinic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The resulting product is then filtered, washed, and dried to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methylbenzenesulfinic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to purification processes, such as recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Zinc;4-methylbenzenesulfinate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: It can be reduced to form zinc metal and 4-methylbenzenesulfinate.
Substitution: The 4-methylbenzenesulfinate ligands can be substituted with other ligands, such as halides or nitrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: Zinc metal and 4-methylbenzenesulfinate.
Substitution: Various zinc complexes with different ligands.
Scientific Research Applications
Zinc;4-methylbenzenesulfinate;dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of zinc;4-methylbenzenesulfinate;dihydrate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The 4-methylbenzenesulfinate ligands can modulate the activity of zinc-dependent enzymes and proteins, leading to specific biological effects. The compound’s ability to release zinc ions in a controlled manner makes it a valuable tool in biomedical research .
Comparison with Similar Compounds
Similar Compounds
- Zinc benzenesulfinate
- Zinc 4-aminobenzoate
- Zinc 4-methylbenzenesulfonate
Uniqueness
Zinc;4-methylbenzenesulfinate;dihydrate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other zinc compounds, it offers enhanced stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C14H18O6S2Zn |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
zinc;4-methylbenzenesulfinate;dihydrate |
InChI |
InChI=1S/2C7H8O2S.2H2O.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;;;/h2*2-5H,1H3,(H,8,9);2*1H2;/q;;;;+2/p-2 |
InChI Key |
GZZPLJOUTLKLFX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


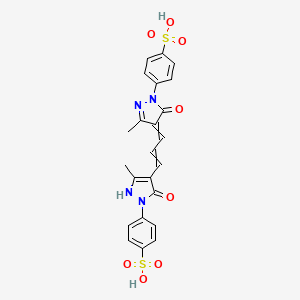
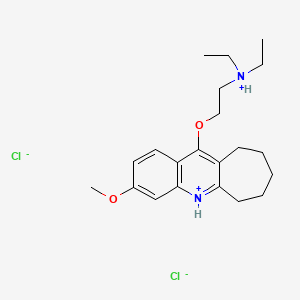
-methanone](/img/structure/B13744928.png)
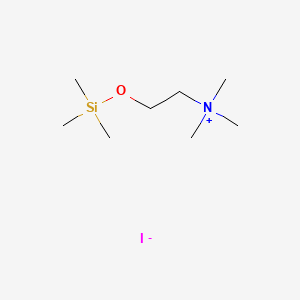

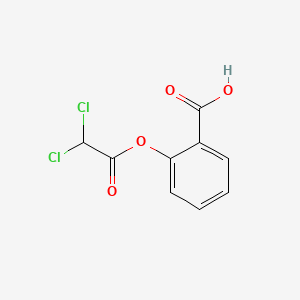
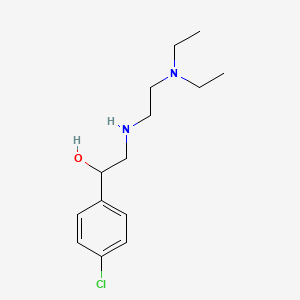
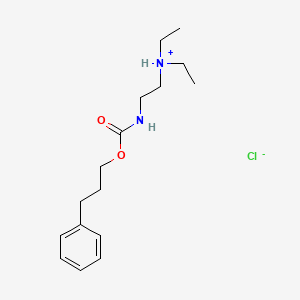

![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
